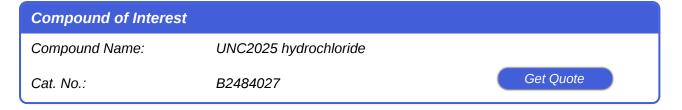


Application Notes and Protocols for UNC2025 Hydrochloride Administration in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

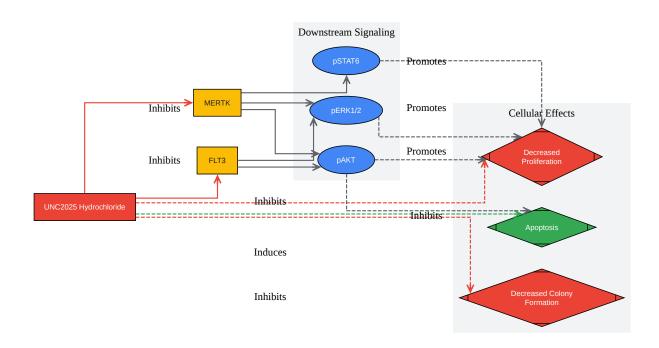
Introduction

UNC2025 hydrochloride is a potent and orally bioavailable dual inhibitor of MER protooncogene tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of
0.74 nM and 0.8 nM, respectively.[1][2] It exhibits over 45-fold selectivity for MERTK compared
to Axl kinase.[2] UNC2025 has demonstrated significant anti-tumor activity in various preclinical
cancer models, particularly in hematological malignancies and non-small cell lung cancer
(NSCLC), by inhibiting pro-survival signaling pathways and inducing apoptosis.[1][3] These
application notes provide detailed protocols for the administration of **UNC2025 hydrochloride**in xenograft models based on established preclinical studies.

Mechanism of Action and Signaling Pathway

UNC2025 exerts its anti-cancer effects by inhibiting the phosphorylation of MERTK and FLT3. [4] This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, including the AKT, ERK1/2, and STAT6 pathways.[1][3] In MERTK-expressing cancer cells, UNC2025 has been shown to decrease the phosphorylation of MERTK, AKT, ERK1/2, and STAT6, leading to apoptosis and reduced colony formation.[2][3]





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Caption: UNC2025 hydrochloride inhibits MERTK and FLT3 signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages and administration of **UNC2025 hydrochloride** in various xenograft models as reported in preclinical studies.

Table 1: UNC2025 Hydrochloride Administration in Leukemia Xenograft Models



Cell Line	Animal Model	Dosage	Administr ation Route	Treatmen t Schedule	Outcome	Referenc e
697 (B- ALL)	NOD/SCID /gamma mice	3 mg/kg	Oral gavage (p.o.)	Single dose	>90% decrease in Mer phosphoryl ation in bone marrow leukemia cells	[4]
697 (B- ALL)	NSG mice	50 mg/kg	Oral gavage (p.o.)	Once daily	Delayed disease progressio n	[3][5]
697 (B- ALL)	NSG mice	75 mg/kg	Oral gavage (p.o.)	Once daily	Delayed disease progressio n and prolonged survival	[2][3][5]
Patient- derived AML	NSGS mice	75 mg/kg	Oral gavage (p.o.)	Once daily	Induced disease regression	[3][5]

Table 2: UNC2025 Hydrochloride Administration in NSCLC Xenograft Models



Cell Line	Animal Model	Dosage	Administr ation Route	Treatmen t Schedule	Outcome	Referenc e
H2228	Mice	50 mg/kg	Oral gavage (p.o.)	Not specified	Inhibited tumor growth	[1]
A549	Mice	50 mg/kg	Oral gavage (p.o.)	Not specified	Inhibited tumor growth	[1]

Experimental Protocols

Protocol 1: General Preparation of UNC2025 Hydrochloride for Oral Administration

This protocol provides a general method for formulating **UNC2025 hydrochloride** for oral gavage in mice.

Materials:

- UNC2025 hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween80
- · Sterile deionized water (ddH2O) or saline

Procedure:

Prepare a stock solution of UNC2025 hydrochloride in fresh DMSO (e.g., 25 mg/mL).[1]
 Ensure the powder is completely dissolved.



- To prepare the final working solution, take a volume of the DMSO stock solution and mix it with PEG300. For example, add 50 μ L of a 25 mg/mL stock to 400 μ L of PEG300 and mix until clear.[1]
- Add Tween80 to the mixture (e.g., 50 μL) and mix until clear.[1]
- Finally, add ddH2O or saline to the desired final volume (e.g., 500 μ L to make a total volume of 1 mL).[1]
- The final formulation should be used immediately for optimal results.[1] The final
 concentration should be calculated to deliver the desired dose in a volume of approximately
 10 mL/kg for mice.[3][5]

Protocol 2: Orthotopic Acute Leukemia Xenograft Model

This protocol describes the establishment and treatment of an orthotopic acute leukemia xenograft model.

Materials:

- MERTK-expressing acute leukemia cells (e.g., 697 B-ALL cells expressing luciferase)
- Immunocompromised mice (e.g., NOD-SCID-gamma (NSG) mice)
- UNC2025 hydrochloride formulation (from Protocol 1)
- Saline (vehicle control)
- Bioluminescence imaging system

Procedure:

- Tumor Cell Inoculation: Inject leukemia cells (e.g., 697 B-ALL-luciferase) into the tail vein of NSG mice.[3][5]
- Treatment Initiation:



- Minimal Residual Disease Model: Begin treatment one day after tumor cell inoculation.[3]
 [5]
- Established Disease Model: Allow tumors to establish for a set period (e.g., 12 days)
 before initiating treatment.[3][5]
- Drug Administration: Administer **UNC2025 hydrochloride** (e.g., 50 or 75 mg/kg) or an equivalent volume of saline vehicle once daily via oral gavage.[3][5]
- Monitoring Disease Burden: Monitor tumor burden regularly using bioluminescence imaging
 for luciferase-expressing cells.[3][5] For patient-derived xenografts, disease burden can be
 monitored by detecting human CD45+ cells in peripheral blood, bone marrow, and spleen via
 flow cytometry.[3]
- Survival Analysis: Monitor animal survival.

Protocol 3: Subcutaneous NSCLC Xenograft Model

This protocol outlines the procedure for a subcutaneous non-small cell lung cancer xenograft model.

Materials:

- NSCLC cell lines (e.g., H2228 or A549)
- Immunocompromised mice
- **UNC2025 hydrochloride** formulation (from Protocol 1)
- Vehicle control
- Calipers

Procedure:

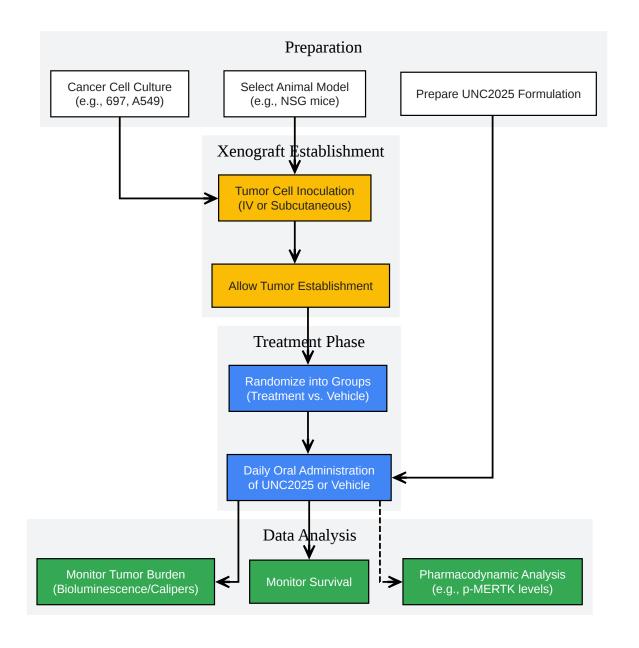
 Tumor Cell Implantation: Subcutaneously inject NSCLC cells into the flank of immunocompromised mice.



- Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
- Drug Administration: Administer **UNC2025 hydrochloride** (e.g., 50 mg/kg) or vehicle control orally.[1]
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: Continue treatment for a predetermined period or until tumors reach a specified size.

Experimental Workflow





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Caption: General experimental workflow for UNC2025 administration in xenograft models.

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